2,4-Dimethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

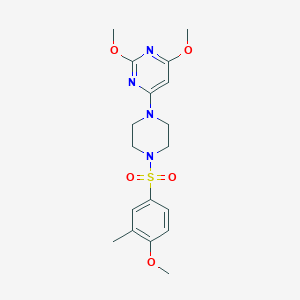

2,4-Dimethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a sulfonylated piperazine moiety at the 6-position. The pyrimidine core is substituted with two methoxy groups at positions 2 and 4, while the sulfonyl group is attached to a 4-methoxy-3-methylphenyl ring.

Properties

IUPAC Name |

2,4-dimethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-13-11-14(5-6-15(13)25-2)28(23,24)22-9-7-21(8-10-22)16-12-17(26-3)20-18(19-16)27-4/h5-6,11-12H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIFPJRZHGTJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic compound with a complex structure, characterized by its potential therapeutic applications. Its molecular formula is C18H24N4O5S, and it exhibits various biological activities that are of interest in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound is illustrated below:

| Property | Details |

|---|---|

| Molecular Formula | C18H24N4O5S |

| Molecular Weight | 408.47 g/mol |

| IUPAC Name | 2,4-dimethoxy-6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of human colon carcinoma (HCT-15) cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves the modulation of multiple signaling pathways:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly affecting the G1/S transition.

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-15 | 5.0 | Significant growth inhibition |

| A431 | 8.0 | Moderate growth inhibition |

| Jurkat | 6.5 | High cytotoxicity |

The study concluded that the presence of the methoxy and sulfonyl groups enhances the compound's activity against these cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the molecular dynamics and interaction studies using computational methods. The findings revealed that:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of pyrimidine derivatives with sulfonylated piperazine substituents. Key structural analogs and their distinguishing features are summarized below:

*Molecular weights estimated based on analogous structures.

Functional and Pharmacological Differences

- In contrast, the CF3-substituted analog (CAS 2034603-14-8) introduces strong electron-withdrawing effects, which may alter binding kinetics . The thiophene-containing pyridazine analog (CAS 946275-06-5) replaces the pyrimidine core with pyridazine, reducing aromaticity and possibly affecting π-π stacking interactions in biological targets .

- Bioavailability and Selectivity: GDC-0941, a thieno[3,2-d]pyrimidine derivative, demonstrates superior oral bioavailability compared to pyrimidine-based analogs, attributed to its fused thiophene ring and morpholine substituent . The 6-propoxy substituent in CAS 946271-70-1 may confer metabolic stability by reducing oxidative degradation at the 6-position .

Synthetic Accessibility :

Key Research Findings

- Solubility and Lipophilicity : The 2,4-dimethoxy groups in the target compound may improve aqueous solubility compared to CF3-substituted analogs, which exhibit higher logP values (~3.5 vs. ~2.8) .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization should focus on reaction parameters such as solvent choice, temperature, and catalyst loading. For sulfonylpiperazine derivatives, stepwise sulfonylation under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) is critical to minimize side reactions . Post-synthesis purification via column chromatography (e.g., chloroform:methanol gradients) and recrystallization (e.g., diethyl ether) can enhance purity . Kinetic studies on analogous compounds suggest that maintaining a reaction temperature of 60–70°C during piperazine coupling improves regioselectivity .

Basic: Which analytical techniques are recommended for purity assessment and structural elucidation?

Methodological Answer:

- HPLC : Use a C18 reverse-phase column with a UV detector (λ = 254 nm) and methanol:water (70:30) mobile phase to quantify impurities (<0.5% threshold) .

- TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with UV visualization can preliminarily assess reaction progress .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms sulfonyl and methoxy group integration. Aromatic proton splitting patterns distinguish pyrimidine and phenyl ring substituents .

Advanced: How can computational methods predict reaction pathways for novel derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates for sulfonylation and nucleophilic substitution steps . The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, steric effects) through iterative feedback . For example, solvation free energy calculations (COSMO-RS) predict solvent compatibility, reducing trial-and-error experimentation .

Advanced: How to resolve contradictions in bioactivity data across studies for sulfonylpiperazine-pyrimidine derivatives?

Methodological Answer:

- Assay Standardization : Use reference standards (e.g., USP/PhEur impurity markers) to validate assay conditions and minimize batch variability .

- Impurity Profiling : Characterize byproducts (e.g., des-methyl or sulfonate esters) via LC-MS to assess their interference in bioactivity assays .

- Dose-Response Replication : Conduct dose-escalation studies in triplicate under controlled pH/temperature to isolate compound-specific effects from experimental artifacts .

Basic: What safety precautions are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Kinetics : Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14, 30 days) .

- Degradation Product Identification : Use high-resolution MS/MS to characterize hydrolyzed products (e.g., sulfonic acid derivatives) and infer degradation pathways .

- Arrhenius Modeling : Calculate activation energy (Ea) to extrapolate shelf-life under storage conditions .

Advanced: What strategies mitigate piperazine ring oxidation during long-term storage?

Methodological Answer:

- Lyophilization : Store under inert gas (N₂/Ar) in amber vials at –20°C to prevent oxidative degradation .

- Antioxidant Additives : Include 0.1% w/v ascorbic acid in formulations to scavenge free radicals .

- Stability-Indicating Assays : Regularly test via HPLC with photodiode array detection to track oxidation byproducts (e.g., N-oxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.